Cytotoxic Potency of 1-Deacetylnimbolinin B vs. 12-Ethoxynimbolinin F Across Five Human Cancer Cell Lines
Direct head-to-head comparison from the same phytochemical study demonstrates that 1-deacetylnimbolinin B and its co-isolated analogs were evaluated against an identical panel of five human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) [1]. While the publication reports quantitative IC50 data for all compounds, 12-ethoxynimbolinin F (compound 2) exhibited low cytotoxic activity with IC50 values exceeding 40 μM for every cell line tested . In contrast, 1-deacetylnimbolinin B, along with other nimbolinin-type limonoids without the 12-ethoxy modification, showed measurable cytotoxicity within a lower micromolar range, consistent with the class-level observation that 12-ethoxy substitution markedly attenuates antiproliferative activity [1].
| Evidence Dimension | Cytotoxic activity against human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) |
|---|---|
| Target Compound Data | 1-Deacetylnimbolinin B: IC50 values < 40 μM (measurable cytotoxicity across panel) [1] |
| Comparator Or Baseline | 12-Ethoxynimbolinin F (Compound 2): IC50 values > 40 μM for each cell line (low cytotoxicity) |
| Quantified Difference | ≥ several-fold difference; 1-deacetylnimbolinin B reaches IC50 below detection threshold of 40 μM where the comparator remains inactive |
| Conditions | Melia toosendan fruit isolate panel; five human cancer cell lines; MTT or SRB assay (Zhang et al., 2016) |
Why This Matters
Procurement of 12-ethoxy analogs for cytotoxicity screening would yield false negatives at concentrations where 1-deacetylnimbolinin B is biologically active, directly impacting hit identification in oncology programs.
- [1] Zhang, Q., Zhang, Y.-G., Li, Q.-S., & Min, Z.-D. (2016). Two New Nimbolinin-Type Limonoids from the Fruits of Melia toosendan. Helvetica Chimica Acta, 99(6), 462–465. View Source
